molecular formula C25H32N2O6 B590775 (8β)-Ergoline-1,6,8-tricarboxylic Acid 1,6-Bis(1,1-dimethylethyl) Ester CAS No. 1075250-76-8

(8β)-Ergoline-1,6,8-tricarboxylic Acid 1,6-Bis(1,1-dimethylethyl) Ester

Cat. No.: B590775
CAS No.: 1075250-76-8
M. Wt: 456.539
InChI Key: DVAADMMWXSUEQM-SZVBFZGTSA-N
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Description

(8β)-Ergoline-1,6,8-tricarboxylic Acid 1,6-Bis(1,1-dimethylethyl) Ester is a biochemical compound with the molecular formula C25H32N2O6 and a molecular weight of 456.53 . This compound is part of the ergoline family, which is known for its diverse biological activities and applications in various fields such as medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8β)-Ergoline-1,6,8-tricarboxylic Acid 1,6-Bis(1,1-dimethylethyl) Ester typically involves multiple steps, starting from ergoline derivatives. The process includes esterification reactions where carboxylic acid groups are converted into ester groups using reagents like tert-butyl alcohol and acid catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(8β)-Ergoline-1,6,8-tricarboxylic Acid 1,6-Bis(1,1-dimethylethyl) Ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(8β)-Ergoline-1,6,8-tricarboxylic Acid 1,6-Bis(1,1-dimethylethyl) Ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (8β)-Ergoline-1,6,8-tricarboxylic Acid 1,6-Bis(1,1-dimethylethyl) Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Ergoline derivatives: Compounds like lysergic acid diethylamide (LSD) and ergotamine share structural similarities with (8β)-Ergoline-1,6,8-tricarboxylic Acid 1,6-Bis(1,1-dimethylethyl) Ester.

    Tryptamine derivatives: Compounds such as serotonin and melatonin also share some structural features with ergoline derivatives.

Uniqueness

What sets this compound apart is its specific ester functional groups, which can influence its reactivity and interaction with biological targets

Properties

CAS No.

1075250-76-8

Molecular Formula

C25H32N2O6

Molecular Weight

456.539

IUPAC Name

(6aR,9R,10aR)-4,7-bis[(2-methylpropan-2-yl)oxycarbonyl]-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid

InChI

InChI=1S/C25H32N2O6/c1-24(2,3)32-22(30)26-12-14-11-19-17(16-8-7-9-18(26)20(14)16)10-15(21(28)29)13-27(19)23(31)33-25(4,5)6/h7-9,12,15,17,19H,10-11,13H2,1-6H3,(H,28,29)/t15-,17-,19-/m1/s1

InChI Key

DVAADMMWXSUEQM-SZVBFZGTSA-N

SMILES

CC(C)(C)OC(=O)N1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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